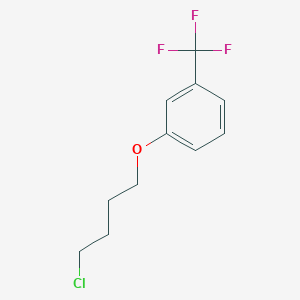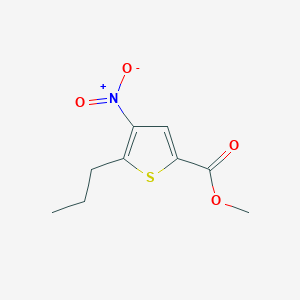![molecular formula C15H16ClNO3S B8562049 [5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B8562049.png)
[5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a tetrahydropyran ring, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol typically involves multiple steps. One common route starts with the chlorination of a phenyl ring to introduce the chlorophenyl group. This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The tetrahydropyran ring is then introduced via a nucleophilic substitution reaction. The final step involves the addition of a methanol group to complete the structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
[5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
科学研究应用
Chemistry
In chemistry, [5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of [5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol involves its interaction with specific molecular targets. The chlorophenyl group can bind to hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
{5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-thiazol-4-yl}methanol: Similar structure but with a thiazole ring instead of an oxazole ring.
{5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-imidazol-4-yl}methanol: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of [5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol lies in its combination of structural features. The presence of the oxazole ring, chlorophenyl group, and tetrahydropyran ring in a single molecule provides a unique set of chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C15H16ClNO3S |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
[5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C15H16ClNO3S/c16-11-1-3-12(4-2-11)21-15-13(9-18)17-14(20-15)10-5-7-19-8-6-10/h1-4,10,18H,5-9H2 |
InChI 键 |
RFIPMOLQOGWWCP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C2=NC(=C(O2)SC3=CC=C(C=C3)Cl)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
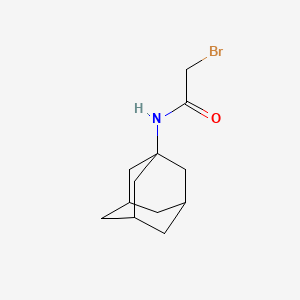
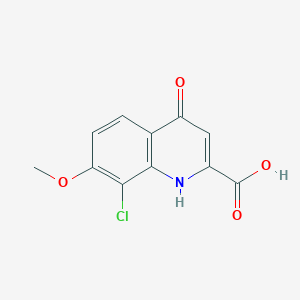
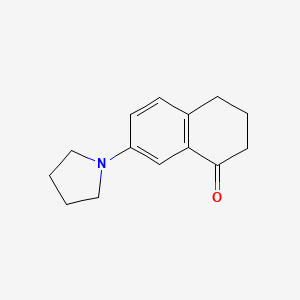
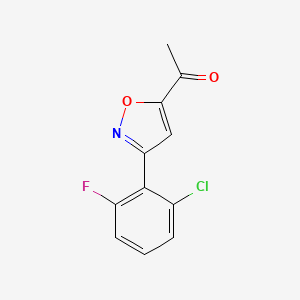
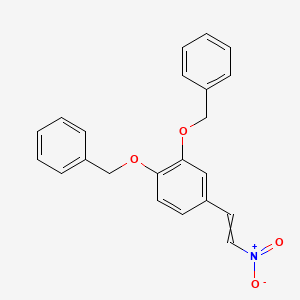
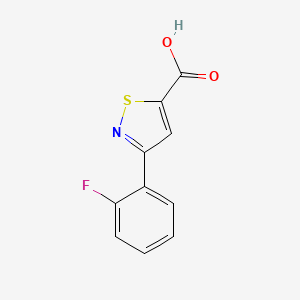
![(RS)-Benzo[1,3]dioxol-5-yl-methoxy-acetic acid](/img/structure/B8562020.png)
![1-Chloro-4-[(3-chloropropyl)sulfonyl]benzene](/img/structure/B8562024.png)
![2-[(3-Nitrophenyl)methylidene]butanoyl chloride](/img/structure/B8562033.png)
![4-allyl-5-[(5-nitro-1,3-thiazol-2-yl)thio]-4H-1,2,4-triazol-3-ol](/img/structure/B8562041.png)
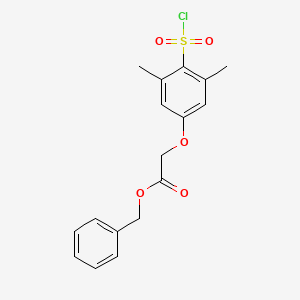
![Imidazo[5,1-b]thiazole-3-carbaldehyde](/img/structure/B8562045.png)
